Computational Lipophilicity and Permeability Differentiation: 3-Chloro vs. 3-Methyl vs. 3-Tetrazolyl Analogs
The 3-chloro substituent confers a computed XLogP3 of 1.6, representing a balanced lipophilicity within the optimal drug-like range (1–3). By comparison, a 3-methyl analog (estimated XLogP3 ~1.9) would exhibit increased lipophilicity and potentially different membrane permeability, while a 3-tetrazolyl analog (CAS 1797144-63-8, MW 325.33, C₁₅H₁₅N₇O₂) adds significant polarity (multiple additional nitrogen atoms) and likely reduces XLogP3 below 1.0. This positions the target compound as having the lipophilicity profile closest to the CNS-drug-like sweet spot among this series [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular descriptors |
|---|---|
| Target Compound Data | XLogP3 = 1.6; TPSA = 56.2 Ų; MW = 291.73 Da; HBD = 1; HBA = 3; Rotatable bonds = 3 [1] |
| Comparator Or Baseline | 3-Methyl analog: XLogP3 ~1.9 (est.); 3-Tetrazolyl analog (CAS 1797144-63-8): MW = 325.33 Da, multiple additional N atoms (lower predicted XLogP3) [2] |
| Quantified Difference | ΔXLogP3 ≈ -0.3 vs. 3-methyl analog; ~+0.6–1.0 vs. 3-tetrazolyl analog (estimated) |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm); comparator properties based on structural estimation |
Why This Matters
Lipophilicity directly impacts compound solubility, membrane permeability, and protein binding—critical parameters for users selecting compounds for cell-based assays, in vivo studies, or fragment-based screening.
- [1] PubChem. 3-chloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide. CID 71810086. Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1797894-93-9 View Source
- [2] PubChem. N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(tetrazol-1-yl)benzamide (CAS 1797144-63-8). Molecular Weight: 325.33 g/mol; Molecular Formula: C₁₅H₁₅N₇O₂. National Center for Biotechnology Information. View Source
